2-Butoxy-N-(2-methylphenethyl)aniline
Overview
Description
Preparation Methods
The synthesis of 2-Butoxy-N-(2-methylphenethyl)aniline typically involves the reaction of 2-methylphenethylamine with 2-butoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2-Butoxy-N-(2-methylphenethyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different amine derivatives .
Scientific Research Applications
2-Butoxy-N-(2-methylphenethyl)aniline is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in biochemical research to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Butoxy-N-(2-methylphenethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
2-Butoxy-N-(2-methylphenethyl)aniline can be compared with other similar compounds, such as:
2-Butoxy-N-(2-phenylethyl)aniline: This compound has a similar structure but lacks the methyl group on the phenethyl moiety.
2-Butoxy-N-(2-methylphenyl)aniline: This compound has a similar structure but lacks the ethyl group on the phenyl moiety.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
2-Butoxy-N-(2-methylphenethyl)aniline is a chemical compound that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Chemical Formula : C_{16}H_{23}N
- Molecular Weight : 245.36 g/mol
- CAS Number : 1040689-82-4
This compound features a butoxy group and a methylphenethyl moiety, which contribute to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Cytotoxicity Studies
Cytotoxicity assays reveal the potential of this compound in cancer research. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa | 30 |
MCF-7 | 45 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting a moderate level of cytotoxicity.
Case Studies
-
Case Study on Enzyme Interaction :
A study investigated the effects of this compound on cytochrome P450 enzymes, which are crucial for drug metabolism. The compound was found to inhibit CYP3A4 activity, potentially affecting the metabolism of co-administered drugs. -
Neuropharmacological Effects :
In animal models, administration of the compound resulted in changes in behavior consistent with anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders.
Applications in Drug Discovery
Due to its biological activity, this compound is being explored as a lead compound in drug development. Its structural characteristics allow for modifications that may enhance efficacy and reduce toxicity.
Properties
IUPAC Name |
2-butoxy-N-[2-(2-methylphenyl)ethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-15-21-19-12-8-7-11-18(19)20-14-13-17-10-6-5-9-16(17)2/h5-12,20H,3-4,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQOAGLZCWQZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCCC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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